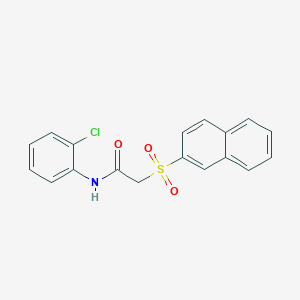![molecular formula C18H15BrN2O2S B285647 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone](/img/structure/B285647.png)
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the oxadiazole family, which has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone is not fully understood. However, studies have suggested that this compound may interact with specific proteins and enzymes, leading to changes in their activity and function. This interaction may be responsible for the observed physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer therapeutic agent. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone is its ease of synthesis and purification. This compound can be synthesized in large quantities and purified by recrystallization, making it readily available for use in various lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone. One of the major areas of interest is the development of new metal ion sensors based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of this compound may lead to the development of new compounds with improved properties and applications.
Méthodes De Synthèse
The synthesis of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone involves the reaction of 2-bromo-5-(2-bromophenyl)-1,3,4-oxadiazole with 4-ethylbenzenethiol in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product, which can be purified by recrystallization.
Applications De Recherche Scientifique
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit excellent selectivity and sensitivity towards copper ions, making it a promising candidate for the development of new metal ion sensors.
Propriétés
Formule moléculaire |
C18H15BrN2O2S |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C18H15BrN2O2S/c1-2-12-7-9-13(10-8-12)16(22)11-24-18-21-20-17(23-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3 |
Clé InChI |
CODPSGYRIZKMSR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)

![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)
![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)
![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)

![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)

